molecular formula C15H17NO5 B2782995 N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethoxybenzamide CAS No. 1421584-35-1

N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethoxybenzamide

Cat. No.: B2782995
CAS No.: 1421584-35-1
M. Wt: 291.303
InChI Key: XZCIVMDZUHRLMG-UHFFFAOYSA-N
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Description

“N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethoxybenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic heterocycle with one oxygen atom . The compound also has amide and ester functional groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan derivatives can be synthesized under microwave-assisted conditions . The reactions are usually carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. Furan is a five-membered aromatic heterocycle with one oxygen atom . The compound also contains amide and ester groups, which would contribute to its overall structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Furan is a colorless, volatile, and somewhat toxic liquid . The presence of amide and ester groups would also influence the properties of the compound .

Scientific Research Applications

Organic Synthesis and Derivatives

The synthesis and application of furan derivatives, including those similar in structure to N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethoxybenzamide, have been explored for various purposes. Studies on synthetic strategies and the properties of furan-based compounds offer insights into their potential applications in developing novel pharmaceuticals and materials. For instance, the catalytic reduction of biomass-derived furanic compounds with hydrogen showcases the utility of furan derivatives in sustainable chemical synthesis (Nakagawa, Tamura, & Tomishige, 2013). Additionally, the enzymatic synthesis of biobased polyesters using furan derivatives as building blocks highlights their application in creating sustainable materials (Jiang et al., 2014).

Anticancer and Antiangiogenic Activities

Furan derivatives have been evaluated for their anticancer and antiangiogenic activities, demonstrating significant potential in medical research and therapy development. The design and synthesis of novel 3-arylaminobenzofuran derivatives have shown promising results in inhibiting cancer cell growth and tubulin polymerization, indicating their potential as therapeutic agents (Romagnoli et al., 2015).

Antioxidative and Anti-inflammatory Properties

Novel furanyl derivatives derived from red seaweed have been studied for their pharmacological activities using different in vitro models. These compounds have exhibited significant antioxidative and anti-inflammatory properties, suggesting their potential for development into therapeutic agents (Makkar & Chakraborty, 2018).

Pharmaceutical Research

In pharmaceutical research, furan derivatives are explored for their unique properties and potential therapeutic applications. The study of molecular structures and intermolecular interactions of benzamide derivatives, including those related to this compound, provides valuable insights into the design of new drugs with improved efficacy and safety profiles (Karabulut et al., 2014).

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-19-12-5-11(6-13(7-12)20-2)15(18)16-8-14(17)10-3-4-21-9-10/h3-7,9,14,17H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCIVMDZUHRLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC(C2=COC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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